2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
496015-65-7
VCID:
VC0344670
InChI:
InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
SMILES:
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula:
C17H19NO4S
Molecular Weight:
333.4g/mol
2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No.: 496015-65-7
Main Products
VCID: VC0344670
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4g/mol
CAS No. | 496015-65-7 |
---|---|
Product Name | 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C17H19NO4S |
Molecular Weight | 333.4g/mol |
IUPAC Name | 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3 |
Standard InChIKey | AZCPRJDYCCYCAD-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Solubility | 22.1 [ug/mL] |
PubChem Compound | 756352 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume